molecular formula C13H16O2 B8636375 ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate

ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate

Cat. No.: B8636375
M. Wt: 204.26 g/mol
InChI Key: OYLIWRZHBODATL-UHFFFAOYSA-N
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Description

ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propenoate backbone, which is further substituted with a methyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate can be achieved through several methods. One common approach involves the esterification of 2-methyl-3-(4-methylphenyl)-2-propenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed ester hydrolysis.

    Industry: It is used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s activity in prodrug formulations.

Comparison with Similar Compounds

ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate can be compared with similar compounds such as:

    Methyl 2-methyl-3-(4-methylphenyl)-2-propenoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-methyl-3-(4-chlorophenyl)-2-propenoate: Similar structure but with a 4-chlorophenyl group instead of a 4-methylphenyl group.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)11(3)9-12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3

InChI Key

OYLIWRZHBODATL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To dimethylformamide (1802 ml) that had been cooled to −10° C. was added sodium tert-butoxide (528.6 g) and the solution was stirred at −5 to 0° C. for 30 min. Triethyl 2-phosphonopropionate (1310 g) was added dropwise thereto at 10° C. or below. The solution was stirred at 2 to 5° C. for 1 hr, and 4-methylbenzaldehyde (600.8 g) was added dropwise thereto at 10° C. or below and the solution was stirred at room temperature for 1 hr. Water was added thereto and the solution was extracted with toluene. The extract was washed with water and the solvent was distilled off to give the title compound as an oil (1009 g, yield 98.8%).
Quantity
1802 mL
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reactant
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528.6 g
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reactant
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1310 g
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600.8 g
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reactant
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0 (± 1) mol
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Yield
98.8%

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (a 60% dispersion in liquid paraffin, 15.0 g, 375 mmol) in N,N-dimethylformamide (160 ml) was added at 0° C. a solution of triethyl 2-phosphonopropionate (87.7 g, 368 mmol) in N,N-dimethylformamide (10 ml) and the resulting mixture was stirred at the same temperature for 1 hour. To the reaction solution was added 4-methylbenzaldehyde (43.3 g, 361 mmol) and the resulting mixture was stirred at room temperature for 1 hour. Water was added into the reaction solution and the product was extracted twice with ethyl acetate. The combined extracts were washed with water, dried on magnesium sulfate, and then concentrated under reduced pressure to obtain 66.7 g (91% yield) of the oily title compound.
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0 (± 1) mol
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[Compound]
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paraffin
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0 (± 1) mol
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reactant
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160 mL
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solvent
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87.7 g
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reactant
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10 mL
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solvent
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43.3 g
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reactant
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0 (± 1) mol
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